molecular formula C24H26N2O5S B2546025 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine CAS No. 606945-04-4

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B2546025
CAS No.: 606945-04-4
M. Wt: 454.54
InChI Key: ICVAVRAINGMOII-UHFFFAOYSA-N
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Description

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. Its molecular structure, featuring a piperazine core linked to two methoxyphenyl groups via a sulfonyl bridge, suggests potential as a high-affinity ligand for various neurological targets. Piperazine derivatives are extensively investigated for their interactions with serotonin receptors, particularly the 5-HT1A subtype . The specific substitution pattern on this compound indicates it may be designed as a selective agent for probing serotonin receptor function or as an alpha-1 adrenergic receptor antagonist, similar to other related compounds studied for conditions like benign prostatic hyperplasia . Researchers can utilize this compound to explore its mechanism of action, binding affinity, and functional activity at these and other G-protein coupled receptors (GPCRs). It serves as a valuable tool for in vitro assays, receptor mapping studies, and the development of novel therapeutic agents for neuropsychiatric disorders. This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-[4-(2-methoxyphenoxy)phenyl]sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-29-22-8-4-3-7-21(22)25-15-17-26(18-16-25)32(27,28)20-13-11-19(12-14-20)31-24-10-6-5-9-23(24)30-2/h3-14H,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVAVRAINGMOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methoxyphenol and 4-(2-methoxyphenyl)piperazine. These intermediates are then subjected to sulfonylation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Biological Activities

1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine has been studied for its diverse biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus and E. coli.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been linked to the modulation of signaling pathways involved in tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibits growth of E. coliStudy on related piperazine derivatives
AntitumorInhibits proliferation of cancer cellsInvestigative study on sulfonamide derivatives
NeuroprotectivePotential modulation of neurotransmitter systemsResearch on similar piperazine compounds

Therapeutic Applications

The compound's unique structure suggests several potential therapeutic applications:

  • Cancer Treatment : The ability to inhibit cancer cell growth positions this compound as a candidate for further development in oncology.
  • Neurological Disorders : Its capacity to cross the blood-brain barrier indicates possible applications in treating neurological conditions, potentially acting as a neuroprotective agent.

Case Studies

Several studies have investigated compounds similar to this compound, providing insights into its applications:

  • Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against various bacterial strains, revealing promising antimicrobial properties attributed to the methoxy and sulfonamide functionalities .
  • Antitumor Activity Investigation : A related compound demonstrated significant anti-proliferative effects on breast cancer cell lines, suggesting that this compound may exhibit similar properties .
  • Neuroprotective Effects : Research indicated that derivatives with piperazine and methoxy groups could potentially modulate neurotransmitter systems, offering insights into their use for neurological disorders .

Mechanism of Action

The mechanism of action of 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological activities, and distinguishing features:

Compound Name Structural Features Biological Activity Key Findings
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl piperazine + nitrobenzyl-piperidine Dopamine D₂ receptor affinity (Ki = 12 nM) Highest D₂ affinity in its series; docking studies highlight hydrophobic interactions .
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone Biphenyl-arylpiperazine + acetyl linker Antipsychotic (anti-dopaminergic/anti-serotonergic) Lower catalepsy induction; QSAR links QPlogBB and electron affinity to activity .
NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]-piperazine) 2-Methoxyphenyl piperazine + phthalimido-butyl 5-HT₁ₐ antagonist/partial agonist; α₁-adrenoceptor antagonist Induces hypothermia in mice via 5-HT₁ₐ/α₁ interactions; used to study analgesia .
(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine 2-Methoxyphenyl piperazine + cinnamyl group Antibacterial (Gram-positive/-negative) Strongest antibacterial activity in its class; structural flexibility enhances efficacy .
1-(2-Methoxyphenyl)-4-(naphthalen-2-ylsulfonyl)piperazine 2-Methoxyphenyl piperazine + naphthylsulfonyl Not explicitly reported Structural similarity suggests potential serotonin receptor modulation .

Key Structural Differences and Implications

Substituents on the Piperazine Ring: The sulfonyl group in the target compound may enhance metabolic stability compared to acetyl- or alkyl-linked analogs (e.g., biphenyl-arylpiperazines) . Methoxyphenoxy vs.

Receptor Binding Profiles: Compounds with bulky substituents (e.g., phthalimido-butyl in NAN-190) exhibit dual 5-HT₁ₐ/α₁-adrenoceptor activity, whereas simpler sulfonates may favor selective receptor interactions . Dopamine D₂ Affinity: Nitrobenzyl-piperidine derivatives show higher D₂ binding than sulfonated analogs, suggesting electron-withdrawing groups enhance receptor interactions .

Antibacterial Activity :

  • Cinnamyl-linked piperazines (e.g., compound 2 in ) outperform sulfonated derivatives, likely due to increased membrane penetration from lipophilic groups .

Structure-Activity Relationship (SAR) Insights

  • Electron Affinity (EA) : Anti-dopaminergic activity correlates with EA in biphenyl-arylpiperazines, implying electron-deficient aromatic systems enhance receptor binding .
  • Hydrophobicity : Higher logP values (e.g., naphthylsulfonyl derivatives) may improve blood-brain barrier penetration but reduce solubility .
  • Stereochemistry : Enantiomers of sulfonated piperazines (e.g., in ) show distinct pharmacological profiles, though data for the target compound are lacking.

Biological Activity

The compound 1-((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, focusing on receptor interactions, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O4S
  • CAS Number : Not specified in the provided data.

The compound's biological activity is primarily attributed to its interaction with various receptors in the central nervous system. Notably, it has been identified as a serotonin 5-HT7 receptor antagonist , which plays a crucial role in modulating mood and cognitive functions. The binding affinity for the 5-HT7 receptor has been reported with a Ki value of approximately 2.6 nM , indicating a potent interaction .

1. Receptor Binding Affinity

The compound exhibits selective binding properties:

  • 5-HT7 Receptor : Ki = 2.6 nM (high affinity)
  • 5-HT1A Receptor : Ki = 476 nM (lower affinity)

This selectivity suggests that the compound may be useful in targeting specific pathways associated with mood disorders and other neuropsychiatric conditions.

2. Therapeutic Applications

Research indicates potential therapeutic applications in:

  • Mood Disorders : As a serotonin antagonist, it may alleviate symptoms associated with depression and anxiety.
  • Benign Prostatic Hyperplasia (BPH) : The compound has also been noted for its uroselective activity, making it a candidate for treating BPH .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Serotonin Receptor AntagonismPotent antagonist at 5-HT7 receptor (Ki = 2.6 nM).
Uroselective ActivityPotential treatment for BPH with favorable side effect profile.
Synthesis and Binding StudiesHigh radiochemical yield for PET imaging applications targeting 5-HT7.

Experimental Data

In vitro studies have demonstrated that the compound shows significant binding to the 5-HT7 receptor in rat brain regions, particularly in areas known for high serotonin expression. Autoradiography techniques have confirmed this specificity, highlighting its potential use in PET imaging .

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